molecular formula C18H20N2O3 B152194 (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid CAS No. 58607-69-5

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid

Cat. No. B152194
CAS RN: 58607-69-5
M. Wt: 312.4 g/mol
InChI Key: GKZIWHRNKRBEOH-HZPDHXFCSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its role or function.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis and Molecular Docking

The compound has also been a focus in synthetic methodologies. A one-pot synthesis approach has been developed for enantiopure derivatives of this compound, where the key step involved amide formation, simultaneously protecting and activating the acid hydrochloride by Vilsmeier reagent (Li, Shang, Cheng, & Zhao, 2013). Additionally, asymmetric synthesis routes have been explored to produce all isomers of this compound, providing valuable insights into the stereodivergent synthetic approaches and their impact on molecular structure and activity (Avenoza et al., 2000).

Optical Resolution and Synthetic Applications

Optical resolution techniques have been employed to synthesize optically active versions of the compound, essential for pharmaceutical applications where the chirality of molecules can significantly influence drug behavior. These studies have also delved into the synthesis of biologically important derivatives, highlighting the compound's role as a precursor in various synthetic pathways (Shiraiwa et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, multiple resources including scientific literature, databases, and experimental data would need to be consulted. It’s always important to refer to the most up-to-date and reliable sources to ensure the accuracy of the information.


properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZIWHRNKRBEOH-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423791
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid

CAS RN

58607-69-5
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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